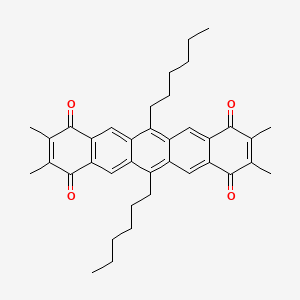
4,4'-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) is a chemical compound known for its unique structure and properties It is a bisphenol derivative with a trisulfane linkage, which contributes to its distinct chemical behavior
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) typically involves the reaction of 2-tert-butylphenol with sulfur-containing reagents. One common method is the reaction of 2-tert-butylphenol with sulfur dichloride (SCl2) in the presence of a base, such as pyridine, to form the trisulfane linkage. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol).
化学反应分析
Types of Reactions
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, leading to the formation of thiols or disulfides.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Nitro derivatives, halogenated phenols
科学研究应用
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) has several scientific research applications:
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
作用机制
The mechanism of action of 4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) primarily involves its antioxidant properties. The trisulfane linkage can interact with free radicals, neutralizing them and preventing oxidative damage. This compound can also chelate metal ions, reducing their catalytic activity in oxidative processes. The phenolic groups contribute to its ability to donate hydrogen atoms, further enhancing its antioxidant capacity.
相似化合物的比较
Similar Compounds
4,4’-Bis(2,6-di-tert-butylphenol): Known for its antioxidant properties and used in similar applications.
Bisphenol A (BPA): Widely used in the production of plastics and resins.
2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties.
Uniqueness
4,4’-(Trisulfane-1,3-diyl)bis(2-tert-butylphenol) is unique due to its trisulfane linkage, which imparts distinct chemical reactivity and stability. This linkage allows it to undergo specific oxidation and reduction reactions that are not typical for other bisphenol derivatives. Additionally, its ability to chelate metal ions and scavenge free radicals makes it a valuable compound in various applications.
属性
CAS 编号 |
141406-98-6 |
|---|---|
分子式 |
C20H26O2S3 |
分子量 |
394.6 g/mol |
IUPAC 名称 |
2-tert-butyl-4-[(3-tert-butyl-4-hydroxyphenyl)trisulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S3/c1-19(2,3)15-11-13(7-9-17(15)21)23-25-24-14-8-10-18(22)16(12-14)20(4,5)6/h7-12,21-22H,1-6H3 |
InChI 键 |
ZFAMZEAWCZRGJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=CC(=C1)SSSC2=CC(=C(C=C2)O)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
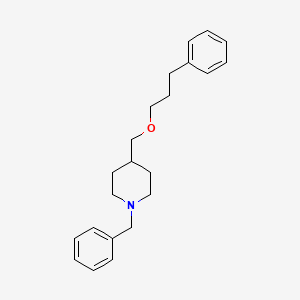
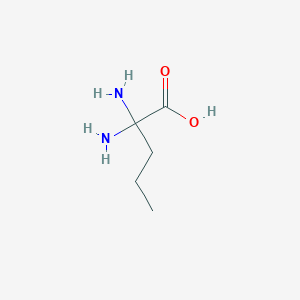
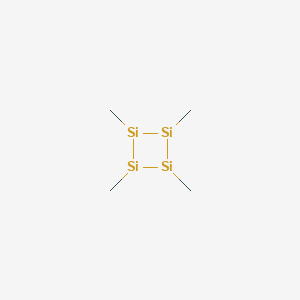
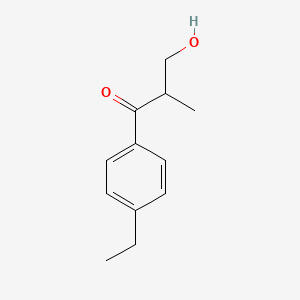
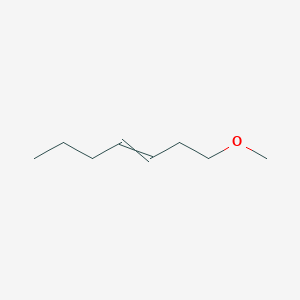
![2-[2-(2-Sulfanylethylsulfanylmethyl)prop-2-enylsulfanyl]ethanethiol](/img/structure/B14287088.png)
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)

![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)

